molecular formula C17H23NO4 B4775612 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4775612
M. Wt: 305.4 g/mol
InChI Key: YAPZDHLYYBFUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as MPDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It was first synthesized in the 1960s and has gained popularity in recent years due to its use as a recreational drug. However, it is also of interest to the scientific community due to its potential applications in research.

Mechanism of Action

8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reabsorption of these neurotransmitters, leading to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy levels, which is why 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is often used recreationally.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane are similar to those of other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potency as a dopamine transporter inhibitor. This makes it useful in the study of drug addiction and the development of new treatments for addiction. However, one limitation is its potential for abuse and toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of new treatments for addiction. 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane's ability to inhibit the dopamine transporter makes it a potential candidate for the development of new medications to treat drug addiction. Another area of interest is the study of the long-term effects of 8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane use on the brain and body. This could help to better understand the potential risks associated with recreational use of the drug.

Scientific Research Applications

8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used in scientific research in a variety of ways. It has been shown to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it useful in the study of drug addiction and the development of new treatments for addiction.

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-13-3-5-15(6-4-13)22-14(2)16(19)18-9-7-17(8-10-18)20-11-12-21-17/h3-6,14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZDHLYYBFUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-methylphenoxy)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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